N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of thiophene derivatives. It is characterized by its white crystalline appearance and a molecular weight of 246.76 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its interaction with biological targets. Its chemical structure includes a piperidine ring attached to a thiophene moiety, which is further substituted with a carboxamide group, enhancing its reactivity and biological activity.
This compound can be classified under various categories:
The synthesis of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with piperidine. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and bases like triethylamine. The general synthetic route can be outlined as follows:
For industrial production, methods are optimized for scale, often utilizing continuous flow reactors to enhance yield and purity.
The molecular structure of N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride can be described as follows:
The presence of nitrogen in the piperidine ring and sulfur in the thiophene enhances the compound's biological activity.
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are critical for developing derivatives with enhanced pharmacological properties.
The mechanism of action for N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is primarily linked to its interaction with specific biological targets. Research indicates that compounds containing piperidine moieties often exhibit activities such as:
The exact biochemical pathways involved require further investigation but suggest potential therapeutic applications.
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | White crystalline powder |
Melting Point | Not specified |
Solubility | Soluble in water |
Molecular Weight | 246.76 g/mol |
Density | Not specified |
These properties are essential for understanding its behavior in different environments and applications.
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride has diverse applications in scientific research:
N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride is a crystalline salt featuring a hybrid structure combining two privileged scaffolds in drug discovery: the piperidine heterocycle and the thiophene carboxamide. Its systematic IUPAC name is N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride, with alternative designations including 1-(thiophene-2-carbonyl)piperidin-4-amine hydrochloride [8]. The molecular formula is C₁₀H₁₅ClN₂OS, corresponding to a molecular weight of 246.76 g/mol [2]. The SMILES notation (O=C(C1=CC=CS1)NC2CCNCC2.[H]Cl
) precisely encodes its connectivity: a thiophene-2-carboxamide group linked to the piperidin-4-ylamine nitrogen, protonated at the piperidine nitrogen with hydrochloric acid [2]. Key identifiers are consolidated in Table 1.
Table 1: Chemical Identifiers of N-(piperidin-4-yl)thiophene-2-carboxamide Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 1211130-98-1 |
Molecular Formula | C₁₀H₁₅ClN₂OS |
Molecular Weight | 246.76 g/mol |
IUPAC Name | N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride |
SMILES | O=C(C1=CC=CS1)NC2CCNCC2.[H]Cl |
MDL Number | MFCD13196029 |
The hydrochloride salt form enhances aqueous solubility and crystallinity, critical for purification and biological testing. X-ray crystallography studies of analogous compounds confirm that the piperidine ring adopts a chair conformation, while the thiophene-carboxamide moiety engages in planar hydrogen bonding [2] [5].
The compound emerged during medicinal chemistry efforts in the early 2010s to hybridize piperidine and thiophene pharmacophores. Its CAS registry (1211130-98-1) corresponds to synthetic work documented circa 2012–2015, coinciding with research into kinase inhibitors and GPCR modulators [2]. A significant patent milestone was achieved in 2012 with the synthesis of close analogs like N-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride (CAS 1353962-93-2), highlighting pharmaceutical interest in the scaffold’s versatility [8].
Synthetic routes typically involve:
This scaffold bridges two frameworks with proven therapeutic relevance:
CAS No.: 6754-13-8
CAS No.: 185955-34-4
CAS No.: 13249-46-2
CAS No.:
CAS No.:
CAS No.: 224635-63-6